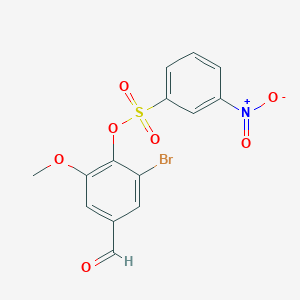![molecular formula C24H20ClN5O4S B2608891 7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-65-3](/img/structure/B2608891.png)
7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20ClN5O4S and its molecular weight is 509.97. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds within the triazoloquinazoline family, including those structurally similar to 7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been explored for various biological activities. For instance, the synthesis and evaluation of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant H1-antihistaminic activity without substantial sedation, comparable to chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008). This suggests the potential for developing new antihistaminic agents with fewer side effects.
Adenosine Receptor Antagonism
The role of triazoloquinazoline derivatives as adenosine receptor antagonists has been well-documented. For example, CGS 15943, a resonance-stabilized hybrid of triazoloquinazoline structures, has been identified as a highly potent adenosine antagonist, indicating its potential in treating central nervous system disorders, including Parkinson's disease (Francis et al., 1988). This highlights the compound's relevance in neurological research and therapy development.
Anticancer Potential
A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives has been synthesized, showing significant anticancer activity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). The structural features essential for this activity were explored, underscoring the importance of the triazoloquinazoline scaffold in the design of novel anticancer agents.
Molecular Rearrangements and Synthetic Applications
Research into [1,2,4]triazoloquinazolinium betaines and related molecular rearrangements has provided valuable insights into the chemistry of triazoloquinazolines (Crabb et al., 1999). These studies not only expand our understanding of the compound's chemical behavior but also open avenues for developing new synthetic strategies and applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
7-chloro-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O4S/c1-14-4-8-17(9-5-14)35(31,32)24-23-27-22(26-19-13-16(33-2)7-11-21(19)34-3)18-12-15(25)6-10-20(18)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVBHVLLKZFKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

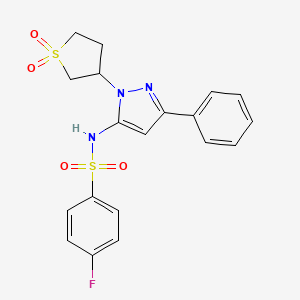
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)
![2-(4-Butoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2608814.png)
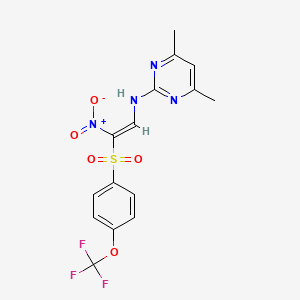
![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)
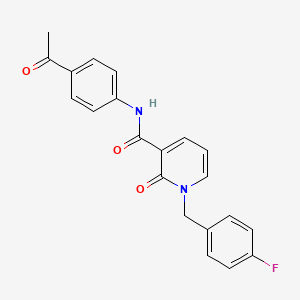
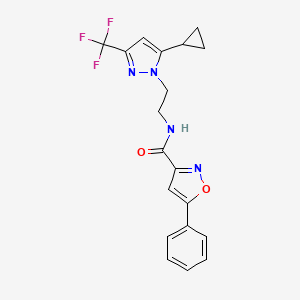
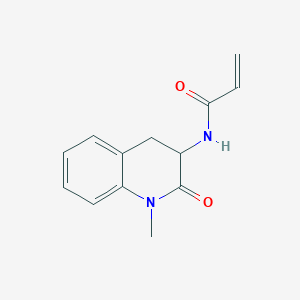
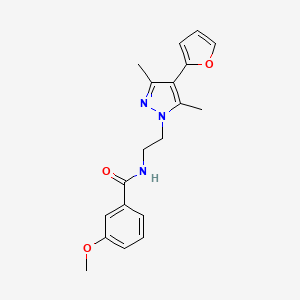
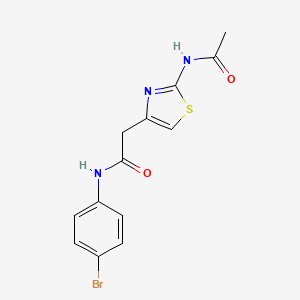
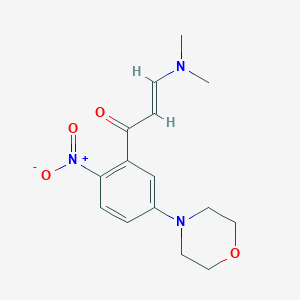
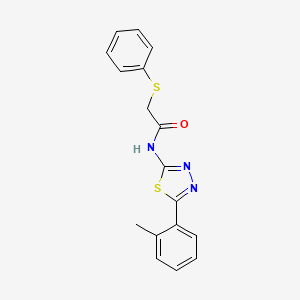
![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)
